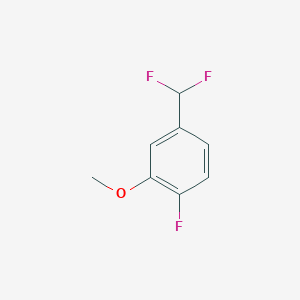
4-(Difluoromethyl)-1-fluoro-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-1-fluoro-2-methoxybenzene is an organic compound that features a benzene ring substituted with a difluoromethyl group, a fluorine atom, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-fluoro-2-methoxybenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or palladium . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-1-fluoro-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(Difluoromethyl)-1-fluoro-2-formylbenzene, while nucleophilic substitution of the fluorine atom can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-1-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism by which 4-(Difluoromethyl)-1-fluoro-2-methoxybenzene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, while the fluorine atom can participate in dipole-dipole interactions . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)-1-fluoro-2-methoxybenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-1-chloro-2-methoxybenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(Difluoromethyl)-1-fluoro-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-(Difluoromethyl)-1-fluoro-2-methoxybenzene is unique due to the presence of both a difluoromethyl group and a methoxy group on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and the ability to form specific hydrogen bonds, which can be advantageous in various applications .
Eigenschaften
Molekularformel |
C8H7F3O |
|---|---|
Molekulargewicht |
176.14 g/mol |
IUPAC-Name |
4-(difluoromethyl)-1-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C8H7F3O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,8H,1H3 |
InChI-Schlüssel |
NETZZKLWRPAGKE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



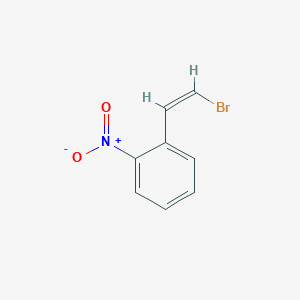
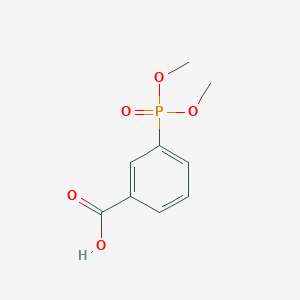
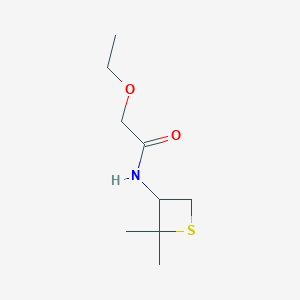

![(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine](/img/structure/B15228496.png)
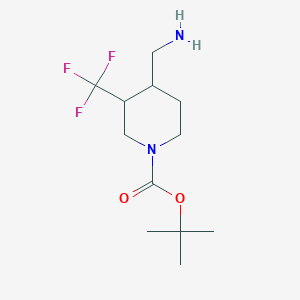
![methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15228538.png)
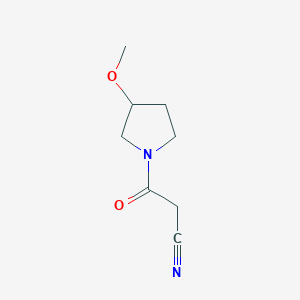
![2-Chlorofuro[2,3-d]pyrimidin-4-amine](/img/structure/B15228548.png)

![2-Methyl-1,5-dioxaspiro[2.3]hexane](/img/structure/B15228557.png)
![Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride](/img/structure/B15228564.png)
![tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15228568.png)
